Noribogaine hydrochloride

Serotonin Transporter In Vivo Microdialysis Neuropharmacology

Studying κ-opioid biased signaling? Ibogaine and 18-MC lack G-protein bias, confounding mechanistic interpretation. Noribogaine hydrochloride (CAS 110514-35-7) provides definitive target engagement validation with 75% G-protein efficacy and only 12% β-arrestin recruitment. • G-protein biased KOR agonist - cleanly dissects therapeutic vs. adverse signaling • 10× greater potency than ibogaine at elevating serotonin, without tremor side effects • 28-49 h half-life enables pharmacokinetic accumulation modeling Supplied ≥95% purity solid, DMSO-soluble, shipped at ambient with -20°C storage.

Molecular Formula C19H25ClN2O
Molecular Weight 332.9 g/mol
Cat. No. B1362567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoribogaine hydrochloride
Molecular FormulaC19H25ClN2O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl
InChIInChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H/t11-,12+,16?,19?;/m0./s1
InChIKeyBFLJLOKFWZLUTR-STGWVFMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noribogaine Hydrochloride Procurement Evidence


Noribogaine hydrochloride (CAS 110514-35-7, C19H25ClN2O, MW 332.87) is the hydrochloride salt of 12-hydroxyibogamine, the primary O-desmethyl metabolite of the iboga alkaloid ibogaine [1]. As an analytical reference standard with typical commercial purity ≥95–98%, it is categorized as a tryptamine metabolite and is used in neuropharmacology, addiction research, and forensic toxicology . The compound is available as a solid, with defined storage conditions (-20°C) and established solubility in DMSO (sparingly soluble: 1–10 mg/mL), enabling precise, reproducible experimental handling in laboratory settings .

Format: Analytical reference standard (≥95% purity)
Identity: Ibogaine O-desmethyl metabolite (tryptamine alkaloid)
Workflow: Neuropharmacology, addiction research, forensic toxicology
Handling: Solid, -20°C storage, DMSO-soluble for reproducible assays

Noribogaine Substitution Risks


Generic substitution of iboga alkaloids is scientifically invalid due to substantial differences in receptor pharmacology, pharmacokinetics, and safety profiles. Ibogaine and noribogaine exhibit distinct opioid receptor binding affinities, with noribogaine demonstrating a 3- to 5-fold higher affinity at mu and kappa receptors than the parent compound [1]. Furthermore, noribogaine acts as a G-protein biased κ-opioid receptor agonist, a functional selectivity profile not shared by ibogaine or 18-MC [2]. Pharmacokinetically, noribogaine's extended half-life of 28–49 hours in humans contrasts sharply with ibogaine's rapid clearance, and this persistence has been clinically implicated in prolonged cardiac QT prolongation days after ibogaine is undetectable [3][4]. Finally, noribogaine, unlike the synthetic analog 18-MC, retains the ability to induce GDNF expression in the ventral tegmental area (VTA) and to reduce ethanol self-administration when infused directly into the VTA [5]. Substitution therefore risks confounding experimental outcomes and misinterpreting mechanisms of action.

Noribogaine
Higher opioid receptor affinity; G-protein biased κ-agonist; prolonged half-life
Ibogaine may not substitute
Lower affinity, unbiased κ-agonism, rapid clearance; substitution can confound receptor pharmacology and exposure interpretation
Noribogaine
Induces GDNF expression, reduces VTA ethanol self-administration; hERG IC50 ~2.9 µM
18-MC may not substitute
Lacks GDNF induction and VTA behavioral effects; minimal hERG blockade; mechanism-of-action mismatch may lead to divergent model responses
Noribogaine
Metabolite with extended exposure; analytical standard for toxicokinetic studies
Unlabeled analog/racemate
Different analytical behavior; cannot serve as ISTD or reference for noribogaine-specific LC-MS/MS quantification without validation

Noribogaine Comparative Evidence


5-HT Agonist Potency vs. Ibogaine

In a direct head-to-head in vivo microdialysis study in rats, noribogaine was approximately 10 times more potent than ibogaine at increasing extracellular serotonin (5-HT) levels in the nucleus accumbens [1]. At the same doses (1–10 mg/kg i.v.), noribogaine produced a greater elevation in 5-HT while ibogaine induced significant tremors, an adverse effect not observed with noribogaine [1].

5-HT Agonist Potency
Head-to-head
~10× more potent than ibogaine at elevating extracellular 5-HT in nucleus accumbens (1–10 mg/kg i.v.); no tremor induction
Supports serotonergic pathway interpretation without tremorigenic confound
In vivo microdialysis, male Sprague-Dawley rats
Serotonin Transporter In Vivo Microdialysis Neuropharmacology

Opioid Receptor Affinity vs. Ibogaine

Radioligand binding studies reveal that noribogaine binds with significantly higher affinity to opioid receptors than ibogaine. Specifically, noribogaine's Ki at the kappa opioid receptor is 0.96 ± 0.08 µM, compared to ibogaine's 3.77 ± 0.81 µM—a 3.9-fold increase in affinity [1]. At the mu opioid receptor, noribogaine's Ki is 2.66 ± 0.62 µM versus ibogaine's 11.04 ± 0.66 µM, representing a 4.2-fold higher affinity [1]. Noribogaine also demonstrates measurable affinity at the delta receptor (Ki = 24.72 ± 2.26 µM), whereas ibogaine shows negligible binding (Ki > 100 µM) [1].

Opioid Receptor Affinity
Head-to-head
κ Ki: 0.96 vs 3.77 µM (~3.9×); µ Ki: 2.66 vs 11.04 µM (~4.2×); δ Ki: 24.72 vs >100 µM
Higher affinity supports opioid receptor-mediated mechanism studies
Radioligand binding, rat brain homogenates
Opioid Receptor Binding Radioligand Binding Assay Ki Affinity

G-Protein Biased κ-Opioid Agonism

Functional characterization reveals that noribogaine is a G-protein biased κ-opioid receptor agonist. It stimulates G-protein-mediated GDP-GTP exchange with 75% of the efficacy of dynorphin A (EC50 = 9 µM) but recruits β-arrestin with only 12% efficacy [1]. This bias is unique to noribogaine among tested iboga alkaloids, including ibogaine and the synthetic analog 18-MC [1]. Noribogaine also functionally inhibits dynorphin-induced β-arrestin recruitment with an IC50 of 1 µM, demonstrating antagonist activity at this pathway [1].

Biased κ-Agonism
Head-to-head
G-protein efficacy 75% of dynorphin A (EC50=9 µM); β-arrestin recruitment 12%; IC50 1 µM vs dynorphin-induced β-arrestin
Unique biased profile not shared by ibogaine or 18-MC; supports functional selectivity assays
HEK293 cells expressing κ-opioid receptors
Biased Agonism Functional Selectivity GPCR Signaling β-Arrestin Recruitment

GDNF Expression and VTA Ethanol Self-Administration

In a comparative study, noribogaine treatment of SH-SY5Y cells induced a robust increase in GDNF mRNA levels, mimicking ibogaine's effect, whereas the synthetic analog 18-MC failed to induce GDNF expression [1]. Functionally, intra-VTA infusion of noribogaine in rats significantly decreased operant responding for ethanol, while 18-MC had no effect [1]. These findings establish that noribogaine and 18-MC operate via distinct mechanisms and sites of action.

GDNF & Ethanol Intake
Head-to-head
Noribogaine increased GDNF mRNA in SH-SY5Y cells and reduced ethanol self-administration after intra-VTA infusion; 18-MC had no effect
Essential for GDNF pathway and VTA-specific behavioral endpoint studies
Cell culture and rat operant model; qualitative difference
GDNF Neurotrophic Factor Alcohol Addiction Ventral Tegmental Area

Prolonged Half-Life vs. Ibogaine

Human pharmacokinetic data from a Phase I study show that noribogaine is slowly eliminated, with a mean terminal half-life ranging from 28 to 49 hours across oral doses of 3–60 mg [1]. The apparent volume of distribution is large (1417–3086 L), indicating extensive tissue distribution [1]. In contrast, ibogaine is rapidly metabolized and cleared, with a half-life of only 2–4 hours [2]. A clinical case report further demonstrates that QT interval prolongation persisted for 12 days post-ibogaine ingestion, long after ibogaine was cleared, implicating noribogaine's long half-life in sustained cardiac effects [3].

Prolonged Half-Life
Cross-study
Human t½: 28–49 h (oral 3–60 mg); Vd: 1417–3086 L; ibogaine t½ ~2–4 h; QT prolongation persisted 12 days post-ibogaine
Extended exposure context critical for PK/PD and delayed toxicity models
Phase I trial and clinical case report; accumulation risk review required
Pharmacokinetics Half-Life Volume of Distribution Toxicokinetics

hERG Blockade vs. 18-MC

Whole-cell patch clamp electrophysiology in HEK293 cells expressing the hERG channel reveals that noribogaine blocks the hERG channel with an IC50 of 2.86 ± 0.68 µM [1]. This is comparable to ibogaine (IC50: 3.53–4.09 µM) but stands in stark contrast to the synthetic analog 18-MC, which shows minimal blockade with an IC50 > 50 µM [1]. Despite similar binding affinities, 18-MC's interaction with the hERG channel produces substantially less functional blockade, highlighting a critical safety divergence [1].

hERG Blockade
Head-to-head
IC50 2.86 ± 0.68 µM (noribogaine); ibogaine 3.53–4.09 µM; 18-MC >50 µM (>17-fold difference)
hERG liability similar to ibogaine; 18-MC shows minimal blockade, relevant for cardiac ion channel studies
Whole-cell patch clamp, HEK293-hERG
hERG Channel Cardiotoxicity QT Prolongation Safety Pharmacology

Noribogaine Research Applications


Serotonergic Mechanisms in Addiction

Based on direct in vivo evidence that noribogaine is ~10× more potent than ibogaine at elevating extracellular serotonin and does not induce tremors, noribogaine hydrochloride is the preferred tool for researchers investigating 5-HT transporter modulation and serotonergic contributions to addiction. This allows for cleaner interpretation of behavioral and neurochemical data, free from the motor side effects that complicate ibogaine studies [1].

Biased Kappa Opioid Receptor Signaling

Noribogaine's unique profile as a G-protein biased κ-opioid agonist—with 75% G-protein efficacy but only 12% β-arrestin recruitment—positions it as an essential pharmacological probe for studying functional selectivity and developing biased ligands with improved therapeutic indices. Ibogaine and 18-MC lack this biased signaling and cannot serve as substitutes in these mechanistic studies [2].

GDNF-Mediated Anti-Addiction in VTA

Given that noribogaine, but not 18-MC, robustly induces GDNF expression and reduces ethanol self-administration when infused into the VTA, noribogaine hydrochloride is the compound of choice for research centered on GDNF pathways, neurotrophic factor signaling, and site-specific interventions for alcohol use disorder. 18-MC is ineffective in this specific experimental paradigm [3].

Long-Half-Life Metabolite Pharmacokinetics

Noribogaine's extended human half-life of 28–49 hours, coupled with its large volume of distribution, makes it a valuable model compound for studying drug accumulation, prolonged pharmacodynamic effects, and delayed toxicity. Its use as an analytical reference standard (≥95% purity) is critical for accurate LC-MS/MS quantification in clinical and forensic toxicology, particularly in cases of ibogaine-related cardiotoxicity [4][5].

Application
Selection Property
Validation Focus
Serotonergic pathway studies in addiction models
Reported 5-HT elevation potency without tremorigenic confound
In vivo microdialysis and behavioral endpoint interpretation
Biased GPCR signaling research
G-protein biased κ-opioid agonist profile (functional selectivity)
β-arrestin recruitment vs G-protein activation assay comparison
GDNF pathway and VTA ethanol self-administration studies
GDNF induction and site-specific behavioral effect in VTA
Neurotrophic factor signaling and operant alcohol response endpoints
Metabolite pharmacokinetics and toxicology research
Extended half-life and large volume of distribution
Accumulation and delayed toxicity model monitoring

Technical Documentation Hub

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59 linked technical documents
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